REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15]C(=O)CC(NC3C=CC(F)=CC=3)=O)=[CH:11][C:10]=2[F:29])[CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].ClC1C=CN=C([C:43]([NH2:45])=[O:44])C=1>CN(C=O)C>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([C:43]([NH2:45])=[O:44])[CH:7]=2)=[C:10]([F:29])[CH:11]=1 |f:1.2|
|
Name
|
4-amino-2-fluorophenol
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
|
Name
|
|
Quantity
|
0.79 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture quenched with water
|
Type
|
FILTRATION
|
Details
|
The resulting heterogeneous solution was filtered
|
Type
|
WASH
|
Details
|
the solid material was washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with a small amount of MeOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |